
Acetyl 2-acetyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl 2-acetyloxybenzoate, commonly known as acetylsalicylic acid or aspirin, is a widely used pharmaceutical compound. It is a white, crystalline powder with a characteristic odor. This compound is known for its analgesic, anti-inflammatory, and antipyretic properties, making it a staple in medicine cabinets worldwide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl 2-acetyloxybenzoate is synthesized through the acetylation of salicylic acid. The process involves the following steps :
Drying an Erlenmeyer flask: and adding 3 grams of salicylic acid.
Adding 5 to 8 drops of 85% phosphoric acid: and 6 mL of acetic anhydride to the flask.
Mixing the solution: and placing the flask in warm water for 15 minutes.
Adding 20 drops of cold water: dropwise to the warm solution to destroy excess acetic anhydride.
Cooling the mixture: in an ice bath to speed up crystallization.
Filtering the mixture: using a Buckner funnel and washing the crystals with ice-cold water.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetyl 2-acetyloxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to salicylic acid and acetic acid.
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to form various by-products.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acidic catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Oxidation: By-products such as quinones and other oxidized derivatives
Scientific Research Applications
Acetyl 2-acetyloxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical techniques.
Biology: Studied for its effects on cellular processes and its role in inhibiting cyclooxygenase enzymes.
Medicine: Extensively researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and potential role in preventing cardiovascular diseases.
Industry: Used in the manufacture of other pharmaceuticals and as a preservative in some products
Mechanism of Action
Acetyl 2-acetyloxybenzoate exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX). This inhibition prevents the formation of prostaglandins, which are mediators of inflammation, pain, and fever. The compound acetylates the serine residue in the active site of the COX enzyme, leading to its irreversible inactivation .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The precursor to acetyl 2-acetyloxybenzoate, used in topical treatments for acne and other skin conditions.
Acetaminophen: Another analgesic and antipyretic, but with a different mechanism of action.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different chemical structure and side effect profile.
Uniqueness
This compound is unique due to its irreversible inhibition of COX enzymes, which provides prolonged effects compared to other NSAIDs. Its ability to prevent platelet aggregation also sets it apart, making it useful in preventing heart attacks and strokes .
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
acetyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C11H10O5/c1-7(12)15-10-6-4-3-5-9(10)11(14)16-8(2)13/h3-6H,1-2H3 |
InChI Key |
VPQJVLFFIPVMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


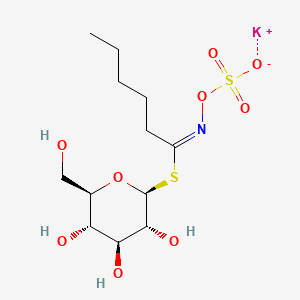

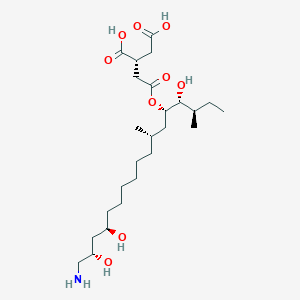
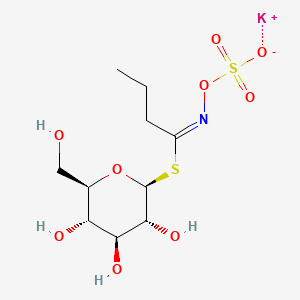
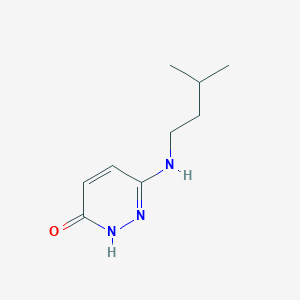
![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
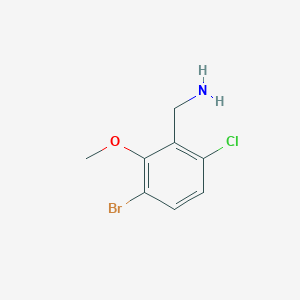


![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)


![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
